(R)-(+)-HA-966

Radioligand Binding Enantioselectivity NMDA Receptor

Racemic HA-966 introduces >25-fold potent sedation from the S-enantiomer, confounding NMDA-focused behavioral and neuroprotection studies. (R)-(+)-HA-966 eliminates this off-target liability. • 27-fold higher affinity for [3H]glycine binding sites vs. (S)-(-)-enantiomer, ensuring stereospecific assay validation. • Selectively blocks amphetamine-induced dopamine synthesis in nucleus accumbens while sparing striatum-key for mesolimbic pathway studies. • Crosses blood-brain barrier; validated in MPTP-induced neurodegeneration models for Parkinson's research.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 123931-04-4
Cat. No. B040075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-HA-966
CAS123931-04-4
Synonyms(R)-3-amino-1-hydroxypyrrolidin-2-one
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1N)O
InChIInChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m1/s1
InChIKeyHCKUBNLZMKAEIN-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-(+)-HA-966 (CAS 123931-04-4) — The Active Enantiomer for Glycine-Site NMDA Receptor Modulation


(R)-(+)-HA-966 ((+)-HA-966) is the resolved, active (R)-enantiomer of the chiral compound HA-966 (3-amino-1-hydroxypyrrolid-2-one). It functions as a partial agonist/antagonist at the strychnine-insensitive glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex [1]. Unlike the racemic mixture, (R)-(+)-HA-966 exhibits the targeted pharmacological activity at the glycine site and demonstrates the ability to cross the blood-brain barrier, making it a critical tool compound for neuroscience research focused on NMDA receptor function and neurological disorders .

Why Generic Substitution of (R)-(+)-HA-966 with Racemic HA-966 or Its (S)-Enantiomer Compromises Experimental Integrity


The racemic mixture of HA-966 and its individual enantiomers exhibit profoundly different pharmacological profiles, rendering them non-interchangeable. While (R)-(+)-HA-966 selectively targets the glycine site on the NMDA receptor, the (S)-(-)-enantiomer is a potent γ-butyrolactone-like sedative with minimal NMDA antagonist activity [1]. The sedative and ataxic effects of racemic HA-966 are predominantly attributable to the (S)-enantiomer, which is >25-fold more potent in producing these off-target effects [1]. Substituting the racemate or the wrong enantiomer introduces confounding variables related to sedation and motor impairment, which can invalidate studies focused specifically on NMDA receptor-mediated neurotransmission, neuroprotection, or behavior.

Quantitative Differentiation of (R)-(+)-HA-966: Head-to-Head Evidence Against Comparators


Enantiomeric Selectivity: (R)-(+)-HA-966 vs. (S)-(-)-HA-966 for Displacement of [3H]Glycine Binding

The (R)-enantiomer of HA-966 demonstrates a 27-fold higher affinity for the glycine site of the NMDA receptor complex compared to the (S)-enantiomer, confirming its role as the active stereoisomer responsible for glycine-site antagonism [1]. This stereoselectivity is a critical parameter for ensuring experimental specificity when investigating NMDA receptor pharmacology.

Radioligand Binding Enantioselectivity NMDA Receptor

Functional Antagonism of NMDA Responses: (R)-(+)-HA-966 vs. (S)-(-)-HA-966 in Electrophysiology

In functional electrophysiological assays on cultured cortical neurons, (R)-(+)-HA-966 inhibits glycine-potentiated NMDA responses with an IC50 of 13 μM. The (S)-enantiomer is 54-fold less potent, with an IC50 of 708 μM [1]. This stark functional difference underscores the necessity of using the pure (R)-enantiomer for studies of NMDA receptor-mediated synaptic transmission and plasticity.

Electrophysiology NMDA Receptor Partial Agonist

Partial Agonist Profile: (R)-(+)-HA-966 vs. Full Antagonists and Glycine

(R)-(+)-HA-966 functions as a low-efficacy partial agonist at the glycine site. This is evidenced by its inability to completely inhibit NMDA responses, even at high concentrations, and its estimated pKb value of 5.6 [1]. This contrasts with full antagonists like 5,7-dichlorokynurenic acid (KB = 65 nM) [2]. The partial agonist profile is a unique feature that distinguishes (R)-(+)-HA-966 from full antagonists and may be critical for studies aiming to modulate, rather than completely block, NMDA receptor function.

Partial Agonism NMDA Receptor Pharmacology

In Vivo Neuroprotection: (R)-(+)-HA-966 vs. (S)-(-)-HA-966 in an MPTP Model of Parkinson's Disease

Systemic pretreatment with (R)-HA-966 (3-30 mg/kg, i.p.) dose-dependently attenuated MPTP-induced depletion of striatal dopamine and protected against the degeneration of tyrosine hydroxylase-positive neurons in the substantia nigra of mice. In stark contrast, the (S)-enantiomer provided no neuroprotection [1]. This in vivo evidence establishes the (R)-enantiomer as the sole active isomer for neuroprotective applications.

Neuroprotection Parkinson's Disease In Vivo Pharmacology

Functional Selectivity in the Mesolimbic Dopamine System: (R)-(+)-HA-966 vs. 5,7-Dichlorokynurenic Acid

(R)-(+)-HA-966 (30 and 100 mg/kg) dose-dependently blocked amphetamine-induced dopamine synthesis in the nucleus accumbens, but not in the striatum [1]. A similar pattern of mesolimbic selectivity was observed with the comparator 5,7-dichlorokynurenic acid (10 μg, i.c.v.) [2]. This evidence supports the use of (R)-(+)-HA-966 for dissecting the role of NMDA receptors in mesolimbic dopamine pathways relevant to schizophrenia and addiction.

Dopamine Amphetamine Behavioral Pharmacology

Validated Research Applications for (R)-(+)-HA-966 (CAS 123931-04-4) Based on Quantitative Evidence


Enantioselective Profiling of Glycine-Site NMDA Receptor Antagonists

(R)-(+)-HA-966 serves as the definitive positive control for studying enantioselective interactions at the glycine modulatory site. Its 27-fold higher affinity for [3H]glycine binding sites compared to the (S)-enantiomer [1] makes it essential for validating assay systems designed to detect stereospecific ligand-receptor interactions.

In Vivo Models of Parkinson's Disease and Neurodegeneration

The demonstrated ability of (R)-(+)-HA-966 to protect against MPTP-induced neurodegeneration in the substantia nigra and preserve striatal dopamine levels [1] validates its use as a tool compound in preclinical studies investigating glycine-site NMDA antagonism as a neuroprotective strategy in Parkinson's disease and related disorders.

Investigating Mesolimbic Dopamine Dysfunction in Psychiatric Disorders

(R)-(+)-HA-966's capacity to selectively block amphetamine-induced dopamine synthesis in the nucleus accumbens, while sparing the striatum [1], makes it a key reagent for studying the role of NMDA receptors in the mesolimbic dopamine pathway—a circuit implicated in schizophrenia, addiction, and reward processing.

Electrophysiological Studies of NMDA Receptor Partial Agonism

The partial agonist profile of (R)-(+)-HA-966, characterized by its pKb of 5.6 and inability to fully block NMDA responses [1], makes it a valuable tool for investigating the functional consequences of partial glycine-site occupancy, which may differ significantly from those of full antagonists.

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